molecular formula C10H20ClNO2 B2373718 (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride CAS No. 2219374-04-4

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B2373718
CAS No.: 2219374-04-4
M. Wt: 221.73
InChI Key: AXSJCHRXTIGOJP-UHFFFAOYSA-N
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Description

(3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tetrahydropyran moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: This step often involves the use of tetrahydropyranyl-protected intermediates, which are subsequently deprotected under acidic conditions.

    Attachment of the Methanol Group: The methanol group can be introduced via nucleophilic substitution reactions using methanol or methanol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the pyrrolidine or tetrahydropyran rings.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or tetrahydropyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine or tetrahydropyran rings.

Scientific Research Applications

Chemistry

In chemistry, (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrrolidine and tetrahydropyran-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and tetrahydropyran rings may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidine): Lacks the methanol group, which may affect its reactivity and biological activity.

    (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)ethanol: Contains an ethanol group instead of a methanol group, which may influence its solubility and reactivity.

    (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol: The free base form without the hydrochloride salt, which may affect its stability and solubility.

Uniqueness

The presence of both the tetrahydropyran and pyrrolidine rings, along with the methanol group, makes (3-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)methanol hydrochloride unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

[3-(oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-8-10(3-4-11-7-10)9-1-5-13-6-2-9;/h9,11-12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSJCHRXTIGOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCNC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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